N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in developing innovative solutions in fields such as chemistry, biology, medicine, and industry.
Scientific Research Applications
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide typically involves multiple steps, including the formation of the diazepane ring, the introduction of the cyclopropanecarbonyl group, and the coupling with pyrazine-2-carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide
- N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-5-phenylisoxazole-3-carboxamide
Uniqueness
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide stands out due to its unique diazepane ring structure and the presence of both cyclopropanecarbonyl and pyrazine-2-carboxamide groups. These features contribute to its versatility and potential in various research applications.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-19(18-14-21-8-9-22-18)23-16-4-6-17(7-5-16)24-10-1-11-25(13-12-24)20(27)15-2-3-15/h4-9,14-15H,1-3,10-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFSEGADXZSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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